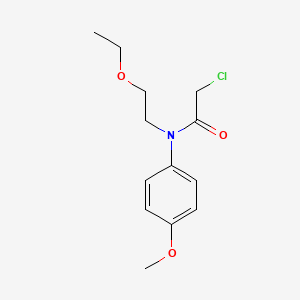![molecular formula C22H21ClO2 B14323415 1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene CAS No. 110090-94-3](/img/structure/B14323415.png)
1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a 2-chloroethoxy group, a 4-methoxyphenyl group, and a methylene bridge connecting two benzene rings. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as NaOH and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in acetone under reflux conditions for an extended period .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Electrophilic Aromatic Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Nucleophilic Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming intermediates that can further react to yield various products. The presence of electron-donating and electron-withdrawing groups in the molecule influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Shares the methoxy and chloro substituents but lacks the methylene bridge and additional benzene ring.
4,4’-Dimethyldiphenyl ether: Contains a similar ether linkage but with methyl groups instead of the chloroethoxy and methoxy groups.
Uniqueness
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is unique due to its specific combination of functional groups and the methylene bridge connecting two benzene rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
110090-94-3 |
|---|---|
Molecular Formula |
C22H21ClO2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-[2-chloroethoxy(diphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H21ClO2/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI Key |
GMMJADXRLJTODO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


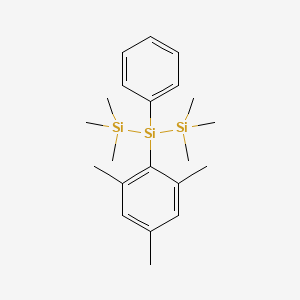
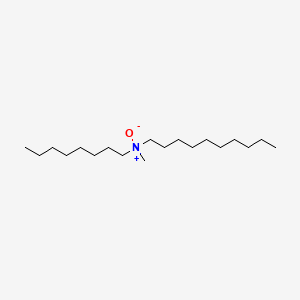

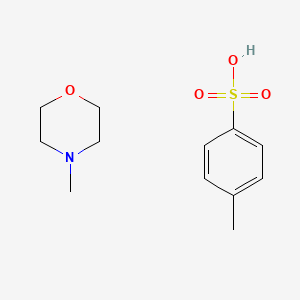
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
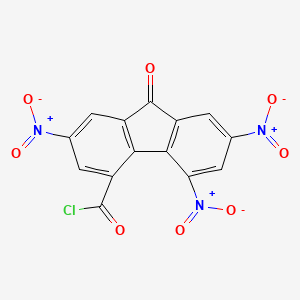
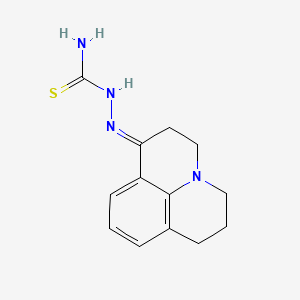
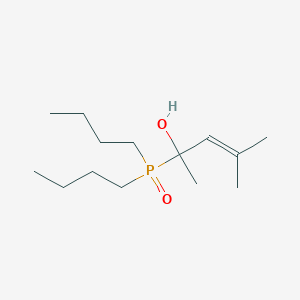
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
